molecular formula C9H13NO B2401623 4-(1-Methoxyethyl)benzenamine CAS No. 125953-63-1

4-(1-Methoxyethyl)benzenamine

Cat. No.: B2401623
CAS No.: 125953-63-1
M. Wt: 151.209
InChI Key: BAMQQXXOBPLAPZ-UHFFFAOYSA-N
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Description

4-(1-Methoxyethyl)benzenamine is an organic compound characterized by the presence of a benzene ring substituted with an amine group and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methoxyethyl)benzenamine typically involves the following steps:

    Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated sulfuric acid and nitric acid.

    Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using reducing agents such as iron filings and hydrochloric acid.

    Alkylation: Aniline undergoes alkylation with 1-bromo-2-methoxyethane in the presence of a base like sodium hydroxide to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The use of high-pressure reactors and automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Methoxyethyl)benzenamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to more reduced forms, such as amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: More reduced amines or alcohols.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

4-(1-Methoxyethyl)benzenamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Methoxyethyl)benzenamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Aniline: A simple aromatic amine with similar reactivity but lacking the methoxyethyl group.

    4-Methoxyaniline: Contains a methoxy group but not the ethyl substitution.

    N-Ethylaniline: Has an ethyl group but lacks the methoxy substitution.

Uniqueness: 4-(1-Methoxyethyl)benzenamine is unique due to the presence of both the methoxy and ethyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

4-(1-methoxyethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMQQXXOBPLAPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125953-63-1
Record name 4-(1-methoxyethyl)benzenamine
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